tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
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Overview
Description
Tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a synthetic compound widely recognized for its application in medicinal and organic chemistry. This molecule features a carbamate functional group and an azetidinone ring structure, which make it a valuable intermediate in drug synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Often synthesized from tert-butyl carbamate and an appropriate azetidinone derivative.
Reaction Conditions: : Generally involves protection and deprotection steps, utilization of bases like sodium hydride, and solvents such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Scale-Up Considerations: : Emphasizes cost-effective starting materials and efficient reaction conditions to maximize yield.
Purification: : Common techniques include crystallization and chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation typically with reagents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions facilitated by strong nucleophiles like sodium azide or halide ions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Potassium permanganate in basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous solvents.
Substitution: : Halide salts in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation Products: : Various carboxylic acids or ketones.
Reduction Products: : Primary or secondary amines.
Substitution Products: : Varied azetidinone derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Serves as a building block for various organic transformations.
Biology
Explored for its potential to form bioactive compounds.
Investigated in the context of enzyme inhibition and activity modulation.
Medicine
Intermediate in the synthesis of beta-lactam antibiotics and other therapeutic agents.
Industry
Employed in the manufacture of specialty chemicals.
Utilized in research and development of new materials with unique properties.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
Molecular Targets and Pathways Involved: : Interacts with specific enzymes and proteins, affecting biological pathways by modulating enzyme activity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Similar Compounds: : Compounds such as tert-Butyl ((3R)-3-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate and other carbamate-protected azetidinones.
Uniqueness: : Its specific stereochemistry and functional group placement provide unique reactivity and interaction profiles compared to similar compounds.
Conclusion
Tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a versatile and significant compound in multiple fields. Its unique structure enables various chemical reactions, and its applications span from organic synthesis to potential medical therapies. The compound's specific chemical behavior and interaction capabilities make it a crucial player in ongoing scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFOKHULWJGSK-LWOQYNTDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(NC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H](NC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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